![molecular formula C10H12BrNO2S B13687622 Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate is a chemical compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol It is characterized by the presence of a bromine atom, an aminoethylthio group, and a methyl ester group attached to a benzoate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate typically involves the reaction of 2-bromo-4-methylbenzoic acid with 2-aminoethanethiol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalyst: A coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate involves its interaction with specific molecular targets. The aminoethylthio group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate can be compared with other similar compounds, such as:
Methyl 2-[(2-Aminoethyl)thio]-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-[(2-Aminoethyl)thio]-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-[(2-Aminoethyl)thio]-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H12BrNO2S |
|---|---|
分子量 |
290.18 g/mol |
IUPAC 名称 |
methyl 2-(2-aminoethylsulfanyl)-4-bromobenzoate |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,4-5,12H2,1H3 |
InChI 键 |
QHGJHYSRYLXCTI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)Br)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
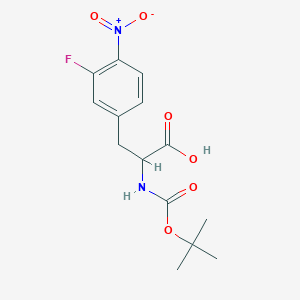
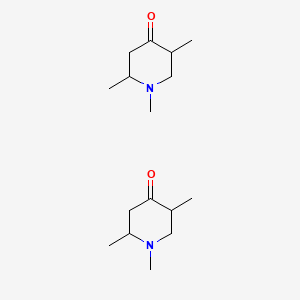
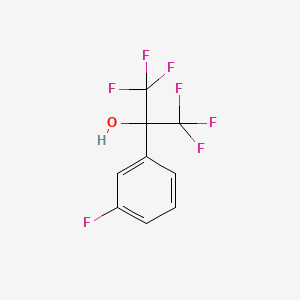
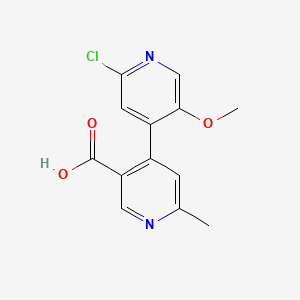
![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
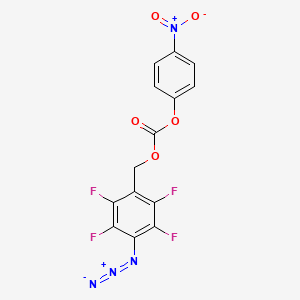
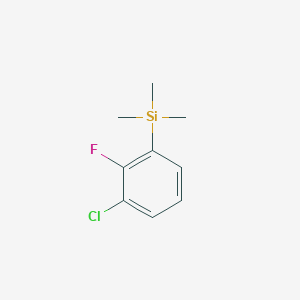

![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
